4,5-Dimethoxy-6-Fluoro L-DOPA

Enantioselective synthesis Phase-transfer catalysis PET radiopharmaceutical quality

4,5-Dimethoxy-6-Fluoro L-DOPA (CAS 102034-49-1; IUPAC: 2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid) is the O,O-dimethyl-protected form of 6-fluoro-L-DOPA (FDOPA). The dimethoxy groups serve as protecting groups for the catechol hydroxyls, rendering the molecule stable against oxidative degradation that plagues unprotected catecholamines.

Molecular Formula C11H14FNO4
Molecular Weight 243.23 g/mol
Cat. No. B13849828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-6-Fluoro L-DOPA
Molecular FormulaC11H14FNO4
Molecular Weight243.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC
InChIInChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15)/t8-/m0/s1
InChIKeyDFOGJHFCUVXMFI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethoxy-6-Fluoro L-DOPA: A Protected Amino Acid Precursor for PET Imaging and Neurochemical Research


4,5-Dimethoxy-6-Fluoro L-DOPA (CAS 102034-49-1; IUPAC: 2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid) is the O,O-dimethyl-protected form of 6-fluoro-L-DOPA (FDOPA). The dimethoxy groups serve as protecting groups for the catechol hydroxyls, rendering the molecule stable against oxidative degradation that plagues unprotected catecholamines [1]. This compound is employed primarily as a key synthetic intermediate in the enantioselective preparation of 6-[¹⁸F]fluoro-L-DOPA, a positron emission tomography (PET) radiotracer used to image presynaptic dopaminergic function in Parkinson's disease, neuroendocrine tumors, and brain malignancies [2]. Its protected architecture permits room-temperature alkylation chemistry and solid-phase-supported transformations that are incompatible with the free catechol form.

Why 4,5-Dimethoxy-6-Fluoro L-DOPA Cannot Be Replaced by Other Fluorinated DOPA Analogs or Unprotected Intermediates


The site of fluorine substitution on the aromatic ring profoundly alters the in vivo behavior of fluorinated DOPA analogs: 2-fluoro-L-DOPA fails to cross the blood-brain barrier, 5-fluoro-L-DOPA shows only non-specific brain uptake, and only the 6-fluoro isomer exhibits specific striatal retention [1]. Substituting 4,5-Dimethoxy-6-Fluoro L-DOPA with unprotected 6-fluoro-L-DOPA in synthetic workflows introduces catechol oxidation, which degrades product purity and reduces effective yield [2]. Alternative protected precursors such as N-trifluoroacetyl or N-Boc derivatives impose different deprotection conditions that may compromise enantiomeric excess or radiochemical yield. The quantitative evidence below demonstrates that the dimethoxy protection strategy delivers a unique combination of shelf stability, enantioselective reactivity, and compatibility with both solid-phase and solution-phase radiosynthesis platforms.

Quantitative Differentiation Evidence for 4,5-Dimethoxy-6-Fluoro L-DOPA Against Closest Analogs


Enantiomeric Purity: 4,5-Dimethoxybenzyl Intermediate Delivers ≥97% ee vs. Racemic Electrophilic Routes

The 4,5-dimethoxybenzyl halide intermediate enables chiral phase-transfer alkylation that achieves enantiomeric excess (ee) of approximately 97% for the final L-isomer of 6-[¹⁸F]FDOPA, with a decay-corrected radiochemical yield (RCY) of 36% ± 3% and a total synthesis time of 63 minutes [1]. In contrast, traditional electrophilic fluorination routes using [¹⁸F]F₂ on unprotected DOPA produce racemic mixtures requiring chiral HPLC separation, with substantially lower ee without post-synthetic resolution [2]. The dimethoxy intermediate's compatibility with cinchona-alkaloid-derived chiral phase-transfer catalysts at 0 °C or room temperature in toluene or dichloromethane yields >90% alkylation efficiency [3].

Enantioselective synthesis Phase-transfer catalysis PET radiopharmaceutical quality

Specific Activity: Nucleophilic Dimethoxy Precursor Route Achieves >753 GBq/μmol vs. 4–25 MBq/μmol for Electrophilic Routes

The no-carrier-added (NCA) nucleophilic synthesis employing 2-¹⁸F-fluoro-4,5-dimethoxybenzyl iodide as the key alkylating agent yields 6-[¹⁸F]FDOPA with specific activity ≥753 GBq/μmol at end of synthesis, representing an improvement of more than four orders of magnitude over carrier-added electrophilic routes, which deliver only 4–25 MBq/μmol [1][2]. This dramatic difference arises because electrophilic [¹⁸F]F₂ inherently contains carrier fluorine, limiting the achievable specific activity irrespective of precursor choice [2]. The dimethoxy intermediate is uniquely suited to NCA nucleophilic conditions because the protected catechol does not undergo oxidative degradation during the multi-step synthesis.

Specific activity Molar activity No-carrier-added synthesis PET tracer quality

Isomer-Selective Striatal Retention: 6-Fluoro Position Delivers Specific Dopaminergic Signal vs. No BBB Penetration (2-Fluoro) or Non-Specific Uptake (5-Fluoro)

A direct within-subject PET comparison in humans demonstrated that [¹⁸F]2-fluoro-L-DOPA does not cross the blood-brain barrier, [¹⁸F]5-fluoro-L-DOPA shows non-specific uptake and clearance in cerebellum and striatum, whereas only [¹⁸F]6-fluoro-L-DOPA exhibits specific, sustained retention in the striata [1]. This 'fluorine effect' is regiochemically determined and independent of the protecting group strategy; however, the 4,5-dimethoxy substitution pattern is exclusively compatible with the 6-fluoro isomer, as the methoxy groups occupy the 4- and 5-positions, directing fluorine exclusively to position 6 of the aromatic ring [2].

Fluorine substitution effect Blood-brain barrier Striatal dopamine imaging Isomer comparison

Metabolic Differentiation: 6-Fluoro-L-DOPA Discriminates Lesioned from Normal Dopaminergic Neurons via DA Turnover Measurement, Unlike 6-Fluoro-L-m-Tyrosine

In a direct comparative PET study in MPTP-lesioned monkeys, 6-[¹⁸F]fluoro-L-DOPA (FDOPA) successfully separated normal from lesioned animals based on increased striatal radioactivity loss rate and effective dopamine turnover, whereas 6-[¹⁸F]fluoro-L-m-tyrosine (FMT) could not make this distinction [1]. While FMT presents a simpler metabolic profile with no peripherally-formed catechol-O-methyltransferase (COMT) metabolites crossing the BBB, only FDOPA-derived signal captures the storage and turnover processes of exogenous L-DOPA [1]. The 4,5-dimethoxy protecting groups do not alter this metabolic differentiation of the final deprotected tracer, but they are essential for the synthetic route that produces FDOPA with the requisite enantiomeric purity and specific activity for such metabolic studies [2].

Dopamine turnover PET tracer comparison Parkinson's disease model Presynaptic imaging

Synthesis Time Reduction: Solid-Phase Dimethoxybenzyl Iodide Method Completes in 63 min vs. 90–125 min for Alternative Routes

The solid-phase-supported synthesis of 2-¹⁸F-fluoro-4,5-dimethoxybenzyl iodide, coupled with room-temperature phase-transfer catalytic alkylation, reduces total FDOPA production time to 63 minutes [1]. This represents a 30% reduction compared to the 90-minute synthesis time of the earlier nitroveratraldehyde-based method [2], and a 50% reduction compared to the 125-minute chiral auxiliary approach [3]. The shorter synthesis time is directly attributable to the reactivity of the dimethoxybenzyl halide intermediate, which undergoes rapid alkylation (>90% within minutes at 0 °C or room temperature) without requiring heating or extended reaction times.

Automated radiosynthesis Solid-phase extraction GMP compliance Synthesis efficiency

Oxidative Stability: Dimethoxy Protection Prevents Catechol Degradation During Storage and Multi-Step Synthesis

Unprotected L-DOPA and its 6-fluoro analog undergo oxidative degradation following first-order kinetics, particularly under alkaline, thermal, or photolytic conditions, with degradation rate constants that compromise purity within hours in aqueous solution [1]. The 4,5-dimethoxy groups eliminate the catechol moiety, thereby preventing quinone formation and subsequent melanin-like polymerization. While direct comparative shelf-life data for the dimethoxy vs. catechol form of 6-fluoro-L-DOPA are not published, the analogous 3,4-dimethoxy-L-phenylalanine is documented to be stable under standard laboratory storage conditions, whereas 3,4-dihydroxy-L-phenylalanine (L-DOPA) requires protection from light, oxygen, and moisture [2]. The dimethoxy compound is typically supplied as a colorless to yellowish solid with purity ≥95% and can be stored at room temperature in sealed containers [3].

Catechol oxidation Shelf stability Synthetic intermediate Protecting group strategy

Optimal Procurement and Application Scenarios for 4,5-Dimethoxy-6-Fluoro L-DOPA Based on Differentiation Evidence


GMP-Compliant Automated Radiosynthesis of [¹⁸F]FDOPA for Clinical PET Imaging

Radiopharmacies and PET centers seeking to establish GMP-compliant production of [¹⁸F]FDOPA for Parkinson's disease or neuroendocrine tumor imaging should procure 4,5-Dimethoxy-6-Fluoro L-DOPA as the key alkylation precursor. The compound enables the solid-phase-supported synthesis of 2-¹⁸F-fluoro-4,5-dimethoxybenzyl iodide, which undergoes rapid room-temperature phase-transfer alkylation to deliver final product with enantiomeric excess ≥97% and specific activity ≥753 GBq/μmol within 63 minutes total synthesis time [1]. This route is superior to electrophilic alternatives that yield only 4–25 MBq/μmol specific activity and require more complex cyclotron operations [2].

Preclinical Parkinson's Disease Research Requiring Dopamine Turnover Measurement

Investigators studying nigrostriatal dopaminergic terminal loss in 6-OHDA or MPTP rodent and non-human primate models should select FDOPA-based PET imaging over FMT-based alternatives. Evidence demonstrates that 6-[¹⁸F]FDOPA uniquely discriminates lesioned from normal animals based on striatal radioactivity loss rate and effective dopamine turnover, whereas 6-[¹⁸F]FMT cannot capture this metabolic parameter [1]. The 4,5-dimethoxy-protected precursor provides the most efficient entry to high-enantiopurity FDOPA for these studies, with documented enantiomeric purity >95% and overall chemical yields of 33–38% from fluoride [2].

Neuroendocrine Tumor Imaging with High-Specific-Activity FDOPA to Avoid Pharmacologic Effects

Clinical sites imaging neuroendocrine tumors, pheochromocytoma, or focal hyperinsulinism require FDOPA with high molar activity to prevent carcinoid crisis triggered by carrier-mediated noradrenaline conversion in tumor tissue. The nucleophilic route enabled by the dimethoxybenzyl intermediate delivers specific activity >753 GBq/μmol — over four orders of magnitude higher than electrophilic routes (4–25 MBq/μmol) [1]. Procurement of the protected precursor is therefore mandatory for any facility implementing the NCA nucleophilic synthesis pathway for this clinical indication [2].

Comparative Neuropharmacology Studies of Fluorinated DOPA Isomers

Laboratories investigating the structure-activity relationships of ring-fluorinated catecholamines require the 6-fluoro isomer specifically, as only this substitution pattern produces the desired specific striatal retention in PET imaging. Direct human comparative data show that 2-fluoro-L-DOPA does not cross the BBB and 5-fluoro-L-DOPA yields only non-specific signal [1]. The 4,5-dimethoxy-6-fluoro substitution pattern ensures regiochemical fidelity: fluorine is directed exclusively to position 6, and the dimethoxy protection provides the stability needed for multi-step derivatization and analog synthesis [2].

Quote Request

Request a Quote for 4,5-Dimethoxy-6-Fluoro L-DOPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.